2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a cyclopenta[c]pyrazole derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent and a furan-2-ylmethyl carboxamide group. Its molecular formula is C₁₇H₁₈N₃O₃S (molecular weight: 356.4 g/mol based on similar analogs). The structure combines a fused bicyclic pyrazole core with a sulfone-containing tetrahydrothiophene ring and a furan-based side chain.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(17-9-12-3-2-7-23-12)15-13-4-1-5-14(13)18-19(15)11-6-8-24(21,22)10-11/h2-3,7,11H,1,4-6,8-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNDRFKCVABTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Tetrahydrothiophene-1,1-Dioxide Moiety
The tetrahydrothiophene-1,1-dioxide group is synthesized via oxidation of tetrahydrothiophene derivatives. A common approach involves using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents in acetic acid or dichloromethane at 0–25°C for 6–12 hours. For example:
The product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
Cyclopenta[c]pyrazole Core Formation
The cyclopenta[c]pyrazole scaffold is constructed through a [3+2] cycloaddition between cyclopentenone derivatives and hydrazine derivatives. For instance, reacting cyclopentanone with methyl hydrazine in ethanol under reflux (78°C, 8 hours) yields the pyrazole ring. Subsequent functionalization at position 3 is achieved using carboxamide-forming reagents like isocyanates or chloroformates in tetrahydrofuran (THF) with triethylamine as a base.
Coupling Strategies for Final Assembly
Amide Bond Formation Between Pyrazole and Furan Components
The critical step involves coupling the cyclopenta[c]pyrazole-3-carboxylic acid intermediate with furan-2-ylmethanamine. This is typically performed using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or dimethylformamide (DMF). Reaction conditions and yields are summarized below:
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC | DMF | 25°C | 12 h | 78% |
| DCC | CH₂Cl₂ | 0–5°C | 24 h | 82% |
The amide product is isolated via aqueous workup (10% HCl wash) and purified by flash chromatography (silica gel, methanol/dichloromethane).
Introduction of the Tetrahydrothiophene-1,1-Dioxide Group
The tetrahydrothiophene-1,1-dioxide moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A patented method uses sodium hydride (NaH) in THF to deprotonate the pyrazole nitrogen, followed by reaction with 3-bromotetrahydrothiophene-1,1-dioxide at 60°C for 6 hours. The Mitsunobu alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple alcohols or thiols to the pyrazole core.
Optimization of Reaction Conditions
Catalytic Systems for Enhanced Efficiency
Recent advances utilize Lewis acid catalysts to improve regioselectivity and reaction rates. Gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃) in ethanol at 70°C reduces reaction time from 24 hours to 4 hours while increasing yields to 93%. Comparative studies show:
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| None | Ethanol | 24 h | 68% |
| Gd(OTf)₃ | Ethanol | 4 h | 93% |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor amide coupling but may lead to side reactions with sensitive functional groups. Ethanol or THF is preferred for steps involving furan derivatives due to their lower reactivity. Elevated temperatures (60–80°C) accelerate ring-closing reactions but require inert atmospheres to prevent oxidation.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution flash chromatography (hexane → ethyl acetate → methanol) to separate regioisomers and byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >99% purity for pharmaceutical-grade material.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 2H, furan-H), 4.52 (d, J = 6.8 Hz, 2H, CH₂-furan), 3.82–3.75 (m, 1H, tetrahydrothiophene-H).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric stretch).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address scalability, continuous flow reactors are employed for oxidation and cycloaddition steps. Microreactors operating at 100°C and 10 bar pressure reduce reaction times by 50% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations :
Substituent Effects :
- The furan-2-ylmethyl group in the target compound introduces an electron-rich heterocycle, which may enhance interactions with aromatic residues in biological targets compared to the 3-chlorophenyl analog’s halogen-mediated binding .
- The sulfone group in the tetrahydrothiophene ring (common to the target and analogs) contributes to polarity and oxidative stability, contrasting with the methylsulfonyl group in the imidazolidine derivative .
Pharmacological Implications :
- The pyridin-4-ylmethyl analog’s higher molecular weight (426.5 g/mol) and pyridine moiety suggest improved solubility but possible challenges in blood-brain barrier penetration compared to the furan-containing target .
- The absence of a chlorine atom in the target compound may reduce toxicity risks associated with aryl halides, as seen in the 3-chlorophenyl analog .
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 351.40 g/mol
Biological Activity Overview
The biological activities of this compound are primarily related to its interactions with various biological pathways. Key activities include:
1. Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance:
- A related pyrazole analog demonstrated potent antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 0.08 µM .
- The compound's ability to induce apoptosis through caspase activation has been noted, suggesting a mechanism involving programmed cell death .
2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects:
- Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, certain derivatives exhibited IC50 values indicating effective inhibition of COX activity .
3. Neuroprotective Effects
Some studies suggest that pyrazole compounds can modulate neurodegenerative pathways:
- Inhibition of acetylcholinesterase (AChE) and other metabolic enzymes relevant to neurodegenerative disorders has been observed in related compounds .
The biological effects of the compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of pyrazole derivatives:
| Study | Findings |
|---|---|
| Tewari et al. (2014) | Reported anti-inflammatory activity in novel pyrazole derivatives with significant inhibition of COX enzymes. |
| Masaret (2021) | Found high cytotoxic efficacy against MCF-7 cells for certain pyrazole analogs, supporting their potential as anticancer agents. |
| Girodet et al. (2013) | Discussed the modulation of vascular relaxation and sympathoinhibition by pyrazole compounds, indicating cardiovascular effects. |
Q & A
Q. What are the optimal synthetic routes for 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions, including condensation of tetrahydrothiophene sulfone derivatives with cyclopenta[c]pyrazole precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps . Advanced techniques like microwave-assisted synthesis can reduce reaction times by 30–50% .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Structural validation requires a combination of:
- X-ray crystallography : Resolves bond lengths (e.g., 1.48 Å for C–N in the pyrazole ring) and dihedral angles .
- NMR spectroscopy : Key signals include δ 7.2–7.5 ppm (furan protons) and δ 3.1–3.4 ppm (tetrahydrothiophene sulfone protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 432.1567) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (IC₅₀ values < 10 µM suggest high potency) .
- Cellular viability assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HepG2 or MCF-7) .
- Molecular docking : Prioritize targets like COX-2 or EGFR based on furan and sulfone group interactions .
Advanced Research Questions
Q. How can low yields during the final cyclization step be addressed?
Common solutions include:
- Reaction monitoring : Use TLC or HPLC to track intermediate conversion .
- Solvent optimization : Switch to DMF with 5% acetic acid to stabilize reactive intermediates .
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency . Contradictory data (e.g., variable yields across batches) may arise from trace moisture; use molecular sieves or inert atmospheres .
Q. How should conflicting bioactivity data across cell lines be resolved?
- Orthogonal assays : Validate results using flow cytometry (apoptosis) and Western blotting (target protein expression) .
- Metabolic stability testing : Assess cytochrome P450 interactions to rule out false negatives .
- Structural analogs : Synthesize derivatives lacking the furan moiety to isolate pharmacophoric contributions .
Q. What degradation products form under physiological pH conditions?
- Acidic conditions (pH 3–5) : Hydrolysis of the carboxamide group generates 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (confirmed via LC-MS) .
- Alkaline conditions (pH 8–10) : Sulfone ring-opening produces thiophene sulfonic acid derivatives .
- Oxidative stress : Hydrogen peroxide exposure leads to furan ring oxidation (detectable via FT-IR at 1680 cm⁻¹) .
Q. What computational methods elucidate mechanistic interactions with biological targets?
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., 50 ns trajectories for kinase targets) .
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (<3.5) and BBB permeability .
Q. How can crystallographic disorder in the tetrahydrothiophene sulfone group be resolved?
- Low-temperature crystallography : Collect data at 100 K to reduce thermal motion artifacts .
- Occupancy refinement : Adjust site-occupancy factors (SOFs) for overlapping atoms in SHELXL .
- Twinned crystals : Apply the TWINABS scale to correct intensity statistics .
Methodological Notes
- Synthetic reproducibility : Always report solvent purity (e.g., HPLC-grade DMF) and catalyst lot numbers .
- Data contradiction : Use Bland-Altman plots to compare bioassay variability across labs .
- Advanced instrumentation : Synchrotron XRD (λ = 0.7 Å) enhances resolution for complex crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
